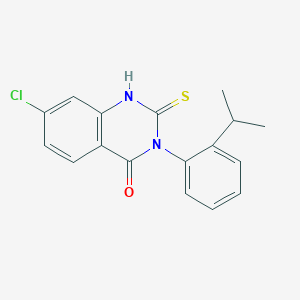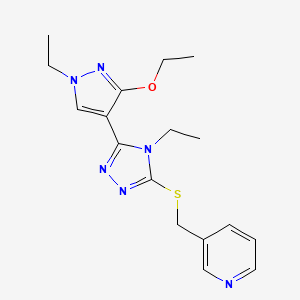
3-(((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)methyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)methyl)pyridine is a chemical compound with a complex structure that integrates a pyrazole ring, a triazole ring, and a pyridine ring, all linked by ethyl and thioether groups. This multifunctional molecule potentially possesses various biological and chemical properties, making it a subject of interest in multiple fields.
準備方法
Synthetic Routes and Reaction Conditions
To synthesize this compound, the process often involves the following steps:
Formation of 3-ethoxy-1-ethyl-1H-pyrazole-4-carbaldehyde
The pyrazole ring is constructed via cyclization of appropriate precursors under acidic or basic conditions, followed by ethylation and ethoxylation.
Construction of the 5-substituted triazole ring
The aldehyde reacts with thiosemicarbazide to form a thiosemicarbazone, which then undergoes cyclization with ethyl bromide to yield the 4-ethyl-4H-1,2,4-triazole system.
Linking of pyridine
A pyridine derivative is coupled with the triazole unit through a nucleophilic substitution reaction in the presence of a suitable catalyst, often under mild to moderate conditions to ensure high yield.
Industrial Production Methods
Industrially, the synthesis might be scaled up using batch or continuous processes, focusing on optimization of reaction conditions such as temperature, pressure, and reagent concentration to maximize yield and purity. Catalysis, purification techniques like crystallization or chromatography, and automated process control ensure consistent quality.
化学反応の分析
Types of Reactions
Oxidation: : The compound can undergo oxidative reactions at the ethyl side chains, leading to the formation of aldehydes or carboxylic acids.
Reduction: : Reduction can affect the pyridine or triazole rings, potentially saturating double bonds or reducing functional groups.
Substitution: : Nucleophilic or electrophilic substitution reactions can occur, especially at positions on the pyridine ring and thioether linkage.
Common Reagents and Conditions
Oxidation: : Often involves agents like KMnO₄ or H₂O₂ under acidic or neutral conditions.
Reduction: : Uses reducing agents such as NaBH₄ or H₂ with a catalyst.
Substitution: : Reagents include various halogenated compounds and conditions depend on the desired substitution position, with solvents like DMSO or acetonitrile commonly used.
Major Products Formed
Oxidative products: : Aldehydes or carboxylic acids from side chains.
Reductive products: : Reduced forms of the heterocyclic rings.
Substitution products: : Various substituted derivatives depending on the nucleophiles or electrophiles used.
科学的研究の応用
3-(((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)methyl)pyridine is explored in:
Chemistry: : As a ligand in coordination chemistry, forming complexes with metals.
Biology: : Investigated for its potential anti-inflammatory or antimicrobial properties.
Medicine: : Potential as a pharmacophore in drug discovery for targeting specific enzymes or receptors.
Industry: : Usage in material science for developing novel polymers or as intermediates in organic synthesis.
作用機序
The mechanism by which this compound exerts effects often involves:
Molecular Targets: : Interactions with enzymes such as kinases or receptors that regulate biological pathways.
Pathways: : Modulation of signaling pathways or inhibition of specific biochemical processes due to its ability to form stable complexes or act as a mimic of natural substrates.
類似化合物との比較
This compound is unique in its structural configuration but can be compared with:
3-((5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)methyl)pyridine: : Similar but with different substituents on the pyrazole ring.
4-(((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)methyl)pyridine: : Features a methoxy group instead of ethoxy.
5-(((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)methyl)pyridine: : Positional isomer differing in the location of the substituent.
Conclusion
3-(((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)methyl)pyridine stands out due to its intricate structure and potential multifunctionality. Its synthesis involves a series of sophisticated chemical reactions, and it has intriguing applications in scientific research and industry.
特性
IUPAC Name |
3-[[5-(3-ethoxy-1-ethylpyrazol-4-yl)-4-ethyl-1,2,4-triazol-3-yl]sulfanylmethyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6OS/c1-4-22-11-14(16(21-22)24-6-3)15-19-20-17(23(15)5-2)25-12-13-8-7-9-18-10-13/h7-11H,4-6,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORXYBLOBEDTBQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)OCC)C2=NN=C(N2CC)SCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
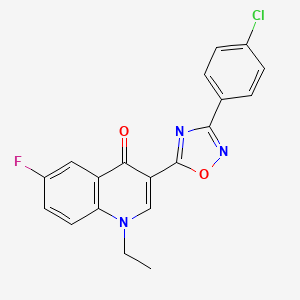
![Ethyl 6-ethyl-2-(2-phenoxyacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2934412.png)
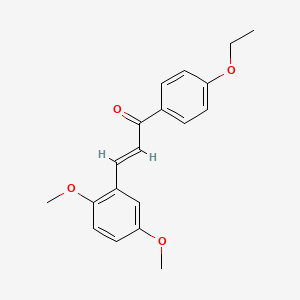
![Trimethyl[2-(2-propoxyphenyl)ethynyl]silane](/img/structure/B2934415.png)
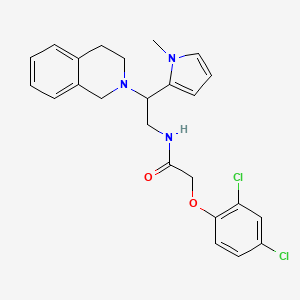
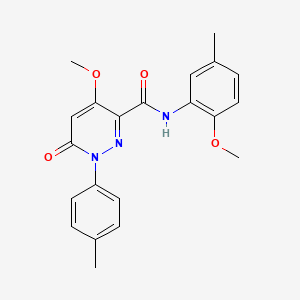
![(3E)-3-[(3,4-Dimethoxyphenyl)methylidene]-N-[2-[[4-(trifluoromethyl)phenyl]carbamoylamino]ethyl]-1,2-dihydrocyclopenta[b]quinoline-9-carboxamide](/img/structure/B2934418.png)
![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}cyclopropanecarboxamide](/img/structure/B2934419.png)

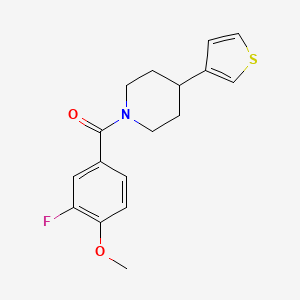
![4-butyl-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2934426.png)

![6-(4-chlorophenyl)-2-{1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one](/img/structure/B2934431.png)
